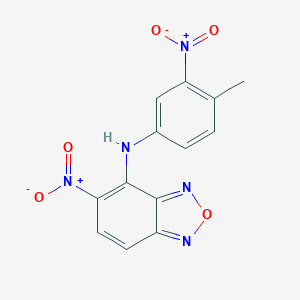![molecular formula C17H18Cl2N4O2 B377444 1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)
1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 4-chloroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)carbamate
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is unique due to its specific urea linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H18Cl2N4O2 |
|---|---|
Poids moléculaire |
381.3g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[1-[(4-chlorophenyl)carbamoylamino]propan-2-yl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-8-4-13(19)5-9-15)10-20-16(24)22-14-6-2-12(18)3-7-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25) |
Clé InChI |
AEBDKJSIBZAQCB-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


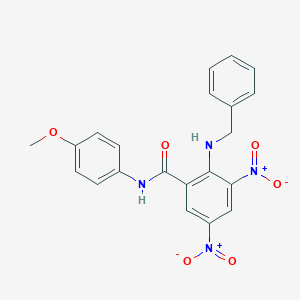
![2-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B377364.png)
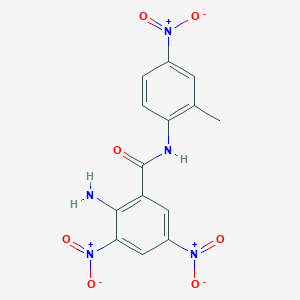
![2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)
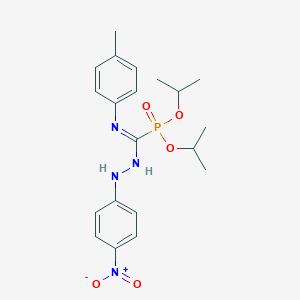
![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)
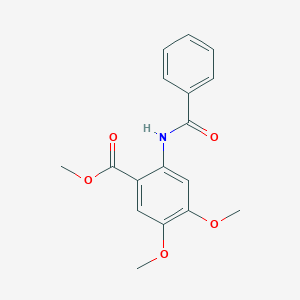
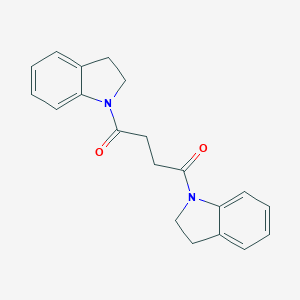
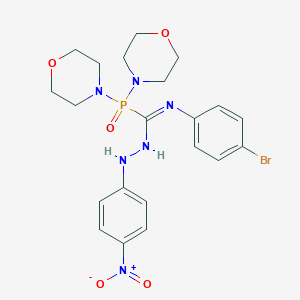
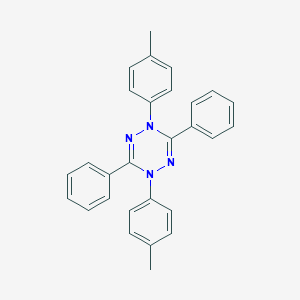

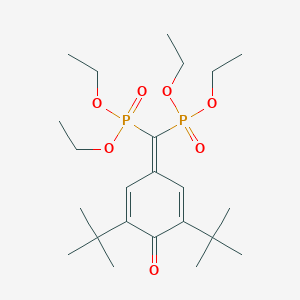
![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
